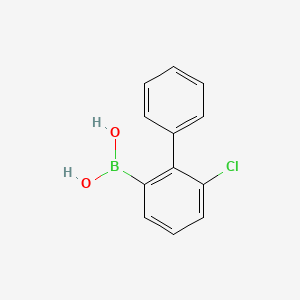
6-Chlorobiphenyl-2-boronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chlorobiphenyl-2-boronic acid is an organoboron compound with the molecular formula C12H10BClO2. It is a derivative of biphenyl, where a boronic acid group is attached to the second position and a chlorine atom is attached to the sixth position of the biphenyl ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 6-Chlorobiphenyl-2-boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild reaction conditions, functional group tolerance, and the relatively stable nature of the organoboron reagents .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chlorobiphenyl-2-boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts (such as Pd(PPh3)4), bases (such as K2CO3 or NaOH), and solvents (such as toluene or ethanol). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
6-Chlorobiphenyl-2-boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Chlorobiphenyl-2-boronic acid in Suzuki-Miyaura coupling involves several steps:
Activation of the Boronic Acid: The boronic acid is activated by a base, which enhances the polarization of the organic ligand and facilitates transmetalation.
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The activated boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
6-Chlorobiphenyl-2-boronic acid can be compared with other boronic acids, such as:
Phenylboronic acid: Similar in structure but lacks the chlorine substituent, making it less reactive in certain coupling reactions.
4-Formylphenylboronic acid: Contains a formyl group instead of a chlorine atom, which can participate in additional reactions such as condensation.
2-Bromo-5-pyridylboronic acid: A heterocyclic boronic acid with different electronic properties, making it suitable for specific applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and selectivity in cross-coupling reactions.
Propriétés
Formule moléculaire |
C12H10BClO2 |
|---|---|
Poids moléculaire |
232.47 g/mol |
Nom IUPAC |
(3-chloro-2-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H10BClO2/c14-11-8-4-7-10(13(15)16)12(11)9-5-2-1-3-6-9/h1-8,15-16H |
Clé InChI |
VHKPMRVHIANRJA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=CC=C1)Cl)C2=CC=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


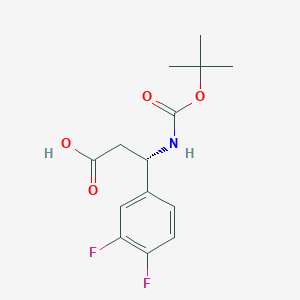
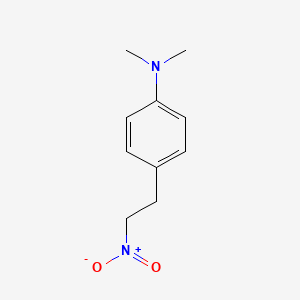


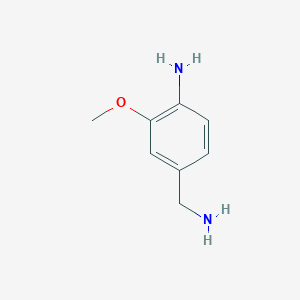
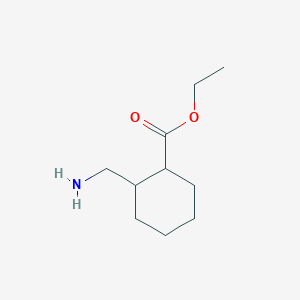
![1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B15325986.png)
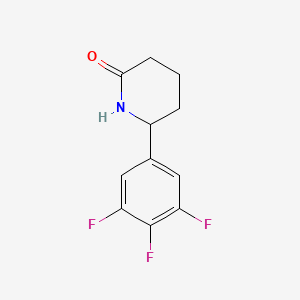
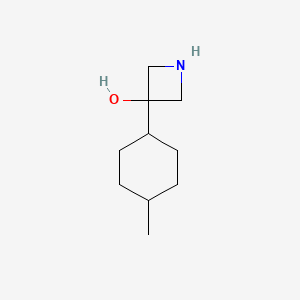
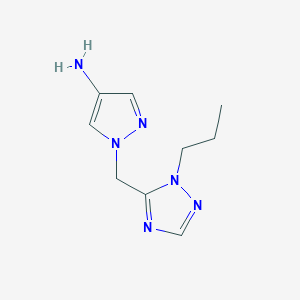
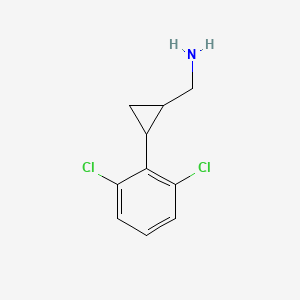
![cis-3-Azabicyclo[3.2.0]heptane hcl](/img/structure/B15326013.png)

![N-methyl-6-oxo-2-[(E)-2-(2-thiophen-3-yl-1,3-thiazol-4-yl)ethenyl]-1H-pyrimidine-5-carboxamide](/img/structure/B15326028.png)
